molecular formula C11H17N B11916645 3-tert-Butyl-N-methylaniline CAS No. 1233505-67-3

3-tert-Butyl-N-methylaniline

Cat. No.: B11916645
CAS No.: 1233505-67-3
M. Wt: 163.26 g/mol
InChI Key: RNFOZBRTSAIWFR-UHFFFAOYSA-N
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Description

3-tert-Butyl-N-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a tert-butyl group at the third position and a methyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of 3-tert-butylaniline with methyl iodide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-tert-Butylaniline

    Reagent: Methyl iodide (CH3I)

    Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

    Solvent: Anhydrous acetone or ethanol

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3-tert-Butyl-N-methylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and functional materials.

Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may be investigated for its role in drug development and pharmaceutical applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for various applications.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-N-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the tert-butyl and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions involved are subjects of ongoing research.

Comparison with Similar Compounds

    3-tert-Butylaniline: Lacks the methyl group on the nitrogen atom.

    N-Methylaniline: Lacks the tert-butyl group on the aromatic ring.

    2,4,6-Tri-tert-butyl-N-methylaniline: Contains additional tert-butyl groups on the aromatic ring.

Uniqueness: 3-tert-Butyl-N-methylaniline is unique due to the presence of both the tert-butyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

1233505-67-3

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-tert-butyl-N-methylaniline

InChI

InChI=1S/C11H17N/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8,12H,1-4H3

InChI Key

RNFOZBRTSAIWFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NC

Origin of Product

United States

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